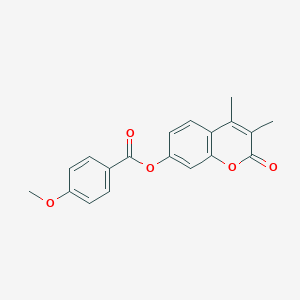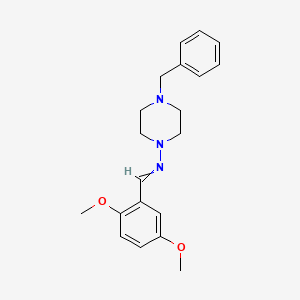![molecular formula C16H18N2O3 B5696452 N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide, also known as DPAF, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Mechanism of Action
The precise mechanism of action of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in gene expression and cell proliferation. This compound has also been shown to inhibit the activity of certain kinases involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cell cultures. These effects include the inhibition of cancer cell growth and proliferation, the reduction of inflammation, the improvement of cognitive function, and the reduction of neuroinflammation. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide in lab experiments is its relatively simple synthesis method and low cost. This compound is also stable under certain conditions, which allows for easy storage and transportation. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays and experiments.
Future Directions
There are several potential future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its effects on gene expression and signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water for use in a wider range of experiments and assays.
Synthesis Methods
The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide involves the reaction of 4-aminophenyl-2-furamide with 2,2-dimethylpropanoyl chloride in the presence of a base catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.
properties
IUPAC Name |
N-[4-(2,2-dimethylpropanoylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)15(20)18-12-8-6-11(7-9-12)17-14(19)13-5-4-10-21-13/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFRKFYDSQXEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)
![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)


![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)


![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)


![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
